molecular formula C6H11N3O2 B1444259 2-(2-azidoethyl)-1,3-dioxane CAS No. 284684-16-8

2-(2-azidoethyl)-1,3-dioxane

Cat. No.: B1444259
CAS No.: 284684-16-8
M. Wt: 157.17 g/mol
InChI Key: KXUSMHTZJXLBHZ-UHFFFAOYSA-N
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Description

“2-(1,3-Dioxane-2-yl)ethyl azide” is a potent chemical compound used in various scientific research. It is a derivative of 1,3-Dioxane , which is a heterocyclic organic compound. It is also related to Ethyl-1,3-hexanediol .


Synthesis Analysis

The synthesis of “2-(1,3-Dioxane-2-yl)ethyl azide” could potentially involve the use of 1,3-Dioxane-2-ethyl- magnesium complex . The reaction involves the in situ generation of the N -acyliminium ion intermediate, which undergoes a nucleophilic attack by the azide ion, followed by a [3 + 2]-intramolecular azide–alkyne cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of “2-(1,3-Dioxane-2-yl)ethyl azide” is related to that of 2-(1,3-Dioxan-2-yl)ethanol . The molecular formula of 2-(1,3-Dioxan-2-yl)ethanol is CHO, with an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da .


Chemical Reactions Analysis

The chemical reactions involving “2-(1,3-Dioxane-2-yl)ethyl azide” could potentially involve Grignard reactions . The azide ion is a great nucleophile and can be used in SN2 reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediates in Carbapenem Synthesis : Derivatives of 1,3-dioxane have been utilized as intermediates in the synthesis of β-lactam antibiotics, specifically carbapenems, demonstrating the utility of these compounds in pharmaceutical chemistry (Jacopin et al., 2001).

  • Metal Complex Formation : Compounds containing the 2-(1,3-dioxane-2-yl)ethyl moiety have been used to synthesize Group 12 metal complexes, which were characterized for their spectral properties and crystal structure, indicating their potential in materials science and coordination chemistry (Chopra, Sharma, & Srivastava, 2015).

  • Organic Synthesis and Protecting Groups : The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been introduced as a versatile protecting and activating group for amine synthesis, highlighting its significance in organic synthesis methodologies (Sakamoto et al., 2006).

Biological and Medicinal Research

  • Antibacterial Activity : Novel chiral 1,3-dioxane compounds have been synthesized and characterized for their antibacterial activities against various bacteria, underscoring the potential of such derivatives in developing new antibacterial agents (Yuan et al., 2015).

Material Science and Catalysis

  • Catalysis and Polymerization : The synthesis of 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes has been explored for their application in catalyzing the alkylation of cyclic amines with alcohols, demonstrating their utility in catalysis and material science (Doğan Ulu, Gürbüz, & Özdemir, 2017).

Photophysical and Photochemical Properties

  • Singlet Oxygen Quenching : Azide ions, including those derived from 2-(1,3-dioxane-2-yl)ethyl azide structures, are strong quenchers of singlet molecular oxygen, a property that is essential in studies of oxidation processes and photodynamic therapy research (Li et al., 2001).

Mechanism of Action

Target of Action

Azide-containing compounds are known to interact with various biological targets . For instance, 1,2,3-triazole hybrids, which contain azide groups, have been found to target tubulin, a protein involved in cell division .

Mode of Action

Azide groups are known to participate in click chemistry reactions, specifically in the huisgen 1,3-dipolar cycloaddition . This reaction involves the azide group and an alkyne group, resulting in the formation of a 1,2,3-triazole ring . This reaction is often used in bioconjugation applications, suggesting that 2-(2-azidoethyl)-1,3-dioxane could potentially interact with its targets through a similar mechanism .

Biochemical Pathways

Azide-containing compounds have been used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways . For instance, azide groups have been used in the synthesis of imidazole-thiazolidine-2,4-dione coupled 1,2,3-triazoles, which have shown antiproliferative activity against various human cell lines .

Pharmacokinetics

The pharmacokinetics of new drugs can be evaluated using techniques such as positron emission tomography (pet), which can provide information about the biodistribution and pharmacokinetic parameters of new compounds .

Result of Action

Azide-containing compounds have been used in the synthesis of various bioactive compounds, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other chemical species could potentially influence the reactivity of the azide group and thus the compound’s overall action .

Future Directions

“2-(1,3-Dioxane-2-yl)ethyl azide” offers immense versatility for synthesis, drug development, and material engineering. It could potentially be used in the synthesis of novel heterocyclic derivatives .

Biochemical Analysis

Biochemical Properties

2-(1,3-Dioxane-2-yl)ethyl azide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form reactive iron species in situ during alkyl-alkyl cross-coupling reactions . The key reactive iron species formed is identified as (IMes)Fe((1,3-dioxan-2-yl)ethyl)2, which is highly reactive towards electrophiles. This interaction is crucial for the catalytic performance of iron(II) NHCs in cross-coupling reactions .

Cellular Effects

The effects of 2-(1,3-Dioxane-2-yl)ethyl azide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with reactive iron species can lead to significant changes in cellular activities, including the inhibition of β-hydride elimination of alkyl nucleophiles . This chelation to iron through ligation of carbon and one oxygen of the acetal moiety of the nucleophile is a critical aspect of its cellular effects .

Molecular Mechanism

At the molecular level, 2-(1,3-Dioxane-2-yl)ethyl azide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form reactive iron species in situ is a key aspect of its molecular mechanism . These reactive species are highly selective and efficient in catalysis, providing direct structural insight into the effects of NHC ligands on catalytic performance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-Dioxane-2-yl)ethyl azide change over time. The compound’s stability and degradation are influenced by various factors, including pH and temperature . Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade under others, leading to long-term effects on cellular function . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(1,3-Dioxane-2-yl)ethyl azide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it may cause toxic or adverse effects . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

2-(1,3-Dioxane-2-yl)ethyl azide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of 2-(1,3-Dioxane-2-yl)ethyl azide within cells and tissues are influenced by various transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(1,3-Dioxane-2-yl)ethyl azide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity and function, as it influences its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-(2-azidoethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-9-8-3-2-6-10-4-1-5-11-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUSMHTZJXLBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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